Ilicicolin H
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(1R,2S,4aS,7S,8aR)-4,7-dimethyl-1-[(E)-prop-1-enyl]-1,2,4a,5,6,7,8,8a-octahydronaphthalene-2-carbonyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4/c1-4-5-20-21-12-15(2)6-11-19(21)16(3)13-22(20)25(30)24-26(31)23(14-28-27(24)32)17-7-9-18(29)10-8-17/h4-5,7-10,13-15,19-22,29H,6,11-12H2,1-3H3,(H2,28,31,32)/b5-4+/t15-,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVVOONSAAQMKI-RFKCMYLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C2CC(CCC2C(=CC1C(=O)C3=C(C(=CNC3=O)C4=CC=C(C=C4)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@@H]1[C@H]2C[C@H](CC[C@@H]2C(=C[C@H]1C(=O)C3=C(C(=CNC3=O)C4=CC=C(C=C4)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12689-26-8 | |
| Record name | Ilicicolin H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012689268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(1R,2S,4aS,7S,8aR)-4,7-dimethyl-1-[(E)-prop-1-enyl]-1,2,4a,5,6,7,8,8a-octahydronaphthalene-2-carbonyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ILICICOLIN H | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG38FSS45W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation and Historical Context of Ilicicolin H Discovery
Identification from Fungal Sources
Ilicicolin H has since been isolated from a variety of fungal species, highlighting its presence across different genera. The producing organisms are often found in diverse environments, from soil to endophytic relationships with plants.
The original source of this compound was the imperfect fungus Cylindrocladium ilicicola, specifically strain MFC-870. mdpi.comnih.govbioaustralis.com The initial discovery was made by Hayakawa and co-workers at Shionogi & Co., Ltd. in Japan. bioaustralis.com Fermentation of this fungus led to the isolation of a series of related compounds, termed ilicicolins. researchgate.netgoogle.com
Gliocladium roseum has been identified as another significant producer of this compound. biorxiv.orgresearchgate.netresearchgate.net Research involving this fungus has been crucial in understanding the potent and broad-spectrum antifungal activity of the compound. researchgate.netasm.orgnih.govebi.ac.uk Studies have focused on optimizing the production of this compound by Gliocladium roseum through defined medium processes in pilot plants. google.com
An endophytic fungus, Neonectria sp. DH2, isolated from Meconopsis grandis Prain in Tibet, has been shown to produce this compound. mdpi.comnih.gov The whole genome of this strain was sequenced to identify the biosynthetic gene cluster (BGC) responsible for this compound production. mdpi.comnih.gov This research led to the successful heterologous expression of the BGC in Aspergillus nidulans, resulting in the production of this compound and a new analog, Ilicicolin J. mdpi.comnih.govresearchgate.net To isolate this compound, Neonectria sp. DH2 was cultivated on a solid rice medium at 20°C for 28 days, followed by extraction with methanol (B129727) and purification by reversed-phase HPLC, yielding 30 mg of the compound. mdpi.comnih.gov
The biosynthetic gene cluster for this compound has also been identified in Penicillium variabile (also known as Talaromyces variabilis). biorxiv.orgmdpi.com Researchers successfully expressed the gene cluster from this fungus in Aspergillus nidulans, leading to the production of this compound. biorxiv.orgmdpi.comresearchgate.net This work provided further insight into the genetic basis of this compound synthesis and revealed the production of an epimer, 8-epi-ilicicolin H. mdpi.com
While the biosynthetic gene cluster for this compound is typically silent in Trichoderma reesei under standard laboratory conditions, researchers have successfully activated it. biorxiv.orgresearchgate.netnih.gov By overexpressing the transcription factor TriliR, high-yield production of this compound was achieved. biorxiv.orgresearchgate.netnih.gov Further genetic manipulation and analysis of the BGC in T. reesei led to the discovery of a new derivative, Ilicicolin K. biorxiv.org Heterologous expression of the T. reesei BGC in Aspergillus oryzae has also been used to study the biosynthetic pathway and has resulted in the production of this compound and other intermediates. mdpi.comuni-hannover.de
Summary of Fungal Sources and Research Findings
| Fungal Source | Key Research Findings |
| Cylindrocladium ilicicola | First identified source of this compound (strain MFC-870) in 1971. mdpi.comnih.govbioaustralis.com |
| Gliocladium roseum | Identified as a high-yield producer, with production optimized in pilot plant settings. google.comtuwien.at |
| Neonectria sp. DH2 | Biosynthetic gene cluster identified and heterologously expressed, leading to the discovery of Ilicicolin J. mdpi.comnih.govresearchgate.net |
| Nectria sp. B13 | Contributed to the understanding of the this compound biosynthetic pathway. biorxiv.orgmdpi.com |
| Penicillium variabile / Talaromyces variabilis | Biosynthetic gene cluster expressed in a heterologous host, revealing the production of 8-epi-ilicicolin H. biorxiv.orgmdpi.commdpi.com |
| Trichoderma reesei | Silent biosynthetic gene cluster was activated, leading to high-yield production and the discovery of Ilicicolin K. biorxiv.orgresearchgate.netnih.gov |
Biosynthesis and Genetic Basis of Ilicicolin H Production
Biosynthetic Gene Cluster (BGC) Identification and Characterization
In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are typically organized into a contiguous block on the chromosome, known as a Biosynthetic Gene Cluster (BGC). biorxiv.org The discovery and characterization of the Ilicicolin H BGC were achieved independently by research groups in 2019, marking a pivotal moment in understanding its formation. biorxiv.org
Genomic Sequencing Approaches for BGC Elucidation
The primary strategy for identifying the this compound BGC involved whole-genome sequencing of producing fungal strains. nih.govresearchgate.net Advances in DNA sequencing technologies have enabled researchers to rapidly obtain the complete genomic sequence of an organism, providing the raw data needed to hunt for BGCs. mdpi.com
For instance, one research effort sequenced the entire genome of Neonectria sp. DH2, an endophytic fungus known to produce this compound. nih.govmdpi.comresearchgate.net This approach generated a comprehensive genomic library, which could then be systematically searched for genes encoding enzymes characteristic of secondary metabolite biosynthesis. nih.gov Similarly, the BGC was discovered through the sequencing and subsequent heterologous expression of genes from Talaromyces variabile and Trichoderma reesei. biorxiv.orgmdpi.com The genome of Trichoderma reesei QM6A, sequenced in 2008, was later re-examined, revealing a silent BGC with the full capability to produce this compound, a compound never before observed from this fungus under laboratory conditions. mdpi.com
Bioinformatics Analysis of BGCs (e.g., AntiSMASH)
Once genomic data is available, specialized bioinformatics tools are essential for its interpretation. biorxiv.org The Antibiotics and Secondary Metabolites Analysis Shell (antiSMASH) is a widely used software pipeline for the automated identification and annotation of BGCs within genomic sequences. nih.govmdpi.comfrontiersin.orgnih.gov
Upon analyzing the genome of Neonectria sp. DH2 with antiSMASH, researchers identified six BGCs containing a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS). nih.govmdpi.com One of these clusters showed significant similarity (60%) to the known BGCs for tenellin (B611285) and desmethylbassianin, structurally related pyridone-containing natural products, making it the prime candidate for this compound biosynthesis. nih.govrsc.org Further annotation of the genes within this candidate cluster, designated the 'ili' cluster, predicted the functions of the core enzymes required for constructing the this compound molecule. nih.gov Similar bioinformatic analyses were performed on the genomes of Talaromyces variabile (the 'icc' cluster) and T. reesei (the 'trili' cluster), revealing analogous BGCs. mdpi.comresearchgate.netnih.gov
| Gene Designation | Predicted Function | Source |
|---|---|---|
| IliA / IccA / TriliA | Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) | nih.govbiorxiv.orgmdpi.comresearchgate.net |
| IliB / IccB / TriliB | trans-acting Enoyl Reductase (ER) | nih.govbiorxiv.orgmdpi.com |
| IliC / IccC / TriliC | Cytochrome P450 monooxygenase (ring expansion) | nih.govresearchgate.netmdpi.com |
| IliD / IccD / TriliD | Putative S-adenosyl-l-methionine (SAM)-dependent Diels-Alderase | nih.govresearchgate.netmdpi.com |
| IccE / TriliE | Epimerase | biorxiv.orgresearchgate.netebi.ac.uk |
Comparative Genomics of this compound BGCs across Fungi
Comparative analysis of the this compound BGCs from different fungal species, such as Neonectria sp. DH2, Talaromyces variabile, and Trichoderma reesei, reveals a high degree of conservation in gene content and organization. nih.govbiorxiv.orgnih.gov This synteny (conservation of gene order) suggests a common evolutionary origin for the pathway.
The core PKS-NRPS gene, known as iliA in Neonectria and iccA in Talaromyces, shows high sequence identity. nih.gov For example, IliA shares 66% identity with the tenellin PKS (TenS) and 68% with the desmethylbassianin PKS (DmbS). nih.gov The associated genes, including the trans-acting ER (iliB), the cytochrome P450 (iliC), the Diels-Alderase (iliD), and the epimerase (iccE), are also found in the clusters from different species, reinforcing their essential roles in the biosynthesis. nih.govnih.gov This conservation provides strong evidence that these fungi employ a nearly identical enzymatic toolkit to produce this compound. biorxiv.org
| Neonectria sp. DH2 Gene | Talaromyces variabile Homolog | Trichoderma reesei Homolog | Homology to Other Fungal Enzymes | Source |
|---|---|---|---|---|
| IliA (PKS-NRPS) | IccA | TriliA | 66% identity to TenS (Tenellin); 68% to DmbS (Desmethylbassianin) | nih.govnih.gov |
| IliB (trans-ER) | IccB | TriliB | 52% identity to TenC (Tenellin); 53% to DmbC (Desmethylbassianin) | nih.govnih.gov |
| IliC (P450) | IccC | TriliC | 62% identity to TenA (Tenellin) and DmbA (Desmethylbassianin) | nih.govnih.gov |
Enzymatic Steps and Proposed Biosynthetic Pathway
The production of this compound is a multi-step enzymatic process, beginning with the assembly of its core structure by a large, multifunctional enzyme. nih.gov
Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) (IliA/IccA)
At the heart of the this compound BGC lies the gene iliA (or iccA), which encodes a massive hybrid PKS-NRPS enzyme. nih.govresearchgate.netresearchgate.net This enzyme is a modular protein that combines the functions of both polyketide and nonribosomal peptide synthesis to create the hybrid backbone of the final molecule. nih.gov
Bioinformatic analysis of the IliA protein reveals a typical PKS-NRPS domain architecture. nih.gov The N-terminal PKS module is characteristic of a highly-reducing (HR) PKS and contains the following domains:
Ketosynthase (KS)
Acyltransferase (AT)
Dehydratase (DH)
C-Methyltransferase (CMeT)
Ketoreductase (KR)
Enoyl Reductase (ER)
Acyl Carrier Protein (ACP)
Following the PKS module, the NRPS portion contains:
Condensation (C) domain
Adenylation (A) domain
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain
Dieckmann Cyclase (DKC) domain for offloading the final product. nih.gov
This intricate domain structure allows the enzyme to sequentially add and modify building blocks to construct a complex molecular scaffold. nih.gov
The biosynthesis of this compound is initiated by the PKS module of the IliA/IccA enzyme. nih.govbiorxiv.org This module is responsible for constructing a linear polyketide chain through successive decarboxylative Claisen condensations of malonyl-CoA extender units. nih.gov The process begins with a starter unit, likely acetyl-CoA. mdpi.com
The PKS portion of IliA, in collaboration with a discrete, trans-acting Enoyl Reductase enzyme encoded by iliB, assembles an octaketide (an eight-unit polyketide chain). nih.govbiorxiv.org During this chain assembly process, the C-Methyltransferase (CMeT) domain within IliA adds two methyl groups, sourced from S-adenosyl-l-methionine (SAM), at specific positions on the growing chain. nih.gov The resulting methylated octaketide chain remains tethered to the ACP domain of the PKS module, ready for the next step in the enzymatic assembly line. nih.govresearchgate.net
Tyrosine Condensation and Tetramic Acid Formation
The initial steps of this compound biosynthesis are orchestrated by a large, multidomain enzyme known as a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), referred to as IliA or IccA. nih.govnih.govuniprot.org The PKS portion of this enzyme is responsible for constructing an octaketide chain. uniprot.org During this chain elongation process, two methyl groups are incorporated, a reaction catalyzed by a C-methyltransferase (CMeT) domain within the PKS module. nih.govuniprot.org
Simultaneously, the NRPS component of the hybrid enzyme activates a molecule of L-tyrosine. biorxiv.orgresearchgate.netrhea-db.org The fully assembled polyketide chain is then condensed with this activated tyrosine. uniprot.org Following this condensation, the hybrid molecule is released from the enzyme through a Dieckmann condensation or a similar cyclization reaction, resulting in the formation of a key intermediate with a tetramic acid moiety. nih.govbiorxiv.orgresearchgate.netresearchgate.net This process is catalyzed by a reductase or Dieckmann cyclase domain at the terminus of the PKS-NRPS. nih.govuniprot.org
Enoyl Reductase (IliB/IccB) Activity
The PKS-NRPS enzyme (IliA/IccA) in the this compound pathway lacks its own enoyl reductase (ER) domain, which is necessary for the reduction of a carbon-carbon double bond during the polyketide chain assembly. uniprot.org This function is instead provided by a separate, trans-acting enoyl reductase enzyme, designated as IliB or IccB. biorxiv.orgresearchgate.netnih.gov
IliB/IccB works in concert with the PKS module of IliA/IccA to ensure the correct saturation of the growing polyketide chain, which is a critical step in forming the final structure of this compound. biorxiv.orgresearchgate.netuniprot.org This type of trans-acting ER is also observed in the biosynthesis of other related fungal metabolites. mdpi.com
Cytochrome P450 (IliC/IccC) for Pyridone Ring Expansion
Following the formation of the tetramic acid intermediate, a crucial ring expansion occurs to form the characteristic 4-hydroxy-2-pyridone core of this compound. nih.govbiorxiv.orgresearchgate.net This transformation is catalyzed by a cytochrome P450 monooxygenase, designated as IliC or IccC. nih.govnih.govbiorxiv.orgebi.ac.uk
This enzymatic step is a common feature in the biosynthesis of many fungal pyridone-containing natural products. acs.org The IliC/IccC enzyme facilitates the oxidative rearrangement of the tetramic acid ring, leading to the formation of the six-membered pyridone ring. biorxiv.orgresearchgate.netacs.org Heterologous expression studies have confirmed that the co-expression of iliA/iccA, iliB/iccB, and iliC/iccC results in the production of the 2-pyridone intermediate. nsf.gov
S-Adenosyl-L-Methionine (SAM)-Dependent Diels-Alderase (IliD/IccD) for Decalin Formation
One of the most remarkable steps in the biosynthesis of this compound is the formation of the decalin ring system. This is achieved through an intramolecular Diels-Alder reaction catalyzed by a specialized enzyme, IliD or IccD. nih.govnih.govbiorxiv.orgresearchgate.netebi.ac.uk Although initially predicted to be a methyltransferase, IliD/IccD has been identified as a rare example of a SAM-dependent Diels-Alderase. nih.govnih.gov
This enzyme catalyzes the [4+2] cycloaddition between a diene and a dienophile within the linear precursor molecule, thereby constructing the bicyclic decalin core of this compound. nih.govbiorxiv.orgresearchgate.net The involvement of a dedicated Diels-Alderase highlights nature's elegant solution for constructing complex cyclic systems. nih.govmdpi.com
The Diels-Alder reaction catalyzed by IccD is an inverse-electron demand Diels-Alder (IEDDA) reaction. ebi.ac.uknih.govacs.org In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. However, in an IEDDA reaction, this electronic requirement is reversed, with an electron-poor diene reacting with an electron-rich dienophile. wikipedia.org The enzyme IccD provides significant rate acceleration, estimated to be 3 x 105-fold, for this IEDDA reaction. ebi.ac.uknih.govrhea-db.org
The substrate for the IccD-catalyzed reaction has the potential to undergo either an IEDDA reaction or a competing normal-electron demand Diels-Alder (NEDDA) reaction. ebi.ac.uknih.gov In the absence of the enzyme, the reaction in toluene (B28343) yields a mixture of the IEDDA product (8-epi-ilicicolin H) and the NEDDA product (ilicicolin I) in a 3:1 ratio. nih.gov However, the enzyme IccD exhibits remarkable periselectivity, favoring the IEDDA pathway to produce 8-epi-ilicicolin H almost exclusively, with less than 1% of the NEDDA product being formed. ebi.ac.uknih.govresearchgate.net This high degree of selectivity is crucial for the efficient biosynthesis of the biologically active this compound. ebi.ac.ukacs.org
Catalysis of Inverse-Electron Demand Diels-Alder (IEDDA) Reaction
Epimerase (IliE/IccE) for Stereoisomer Conversion
The product of the IccD-catalyzed Diels-Alder reaction is 8-epi-ilicicolin H, a stereoisomer of the final product. biorxiv.orgresearchgate.netebi.ac.ukresearchgate.net The final step in the biosynthesis is the epimerization of this intermediate to yield this compound. researchgate.netebi.ac.ukacs.org This conversion is catalyzed by an epimerase enzyme, designated as IliE or IccE. nih.govbiorxiv.orgmdpi.comebi.ac.uk
IccE is predicted to be a flavoenzyme and is essential for the production of this compound, which is significantly more potent as an antifungal agent than its 8-epi isomer. ebi.ac.ukuni-hannover.de Interestingly, some studies have noted that this epimerization can also occur non-enzymatically under certain pH conditions, and the requirement of the epimerase may vary depending on the fungal host used for heterologous expression. biorxiv.orgresearchgate.netnih.gov
Heterologous Expression Systems for Pathway Elucidation and Production
The elucidation of the this compound biosynthetic pathway and the production of its analogues have been significantly advanced through the use of heterologous expression systems. These systems involve transferring the biosynthetic gene cluster (BGC) from the native producing organism into a more genetically tractable and easily culturable host. Fungi of the genus Aspergillus, particularly A. nidulans and A. oryzae, have proven to be effective hosts for this purpose.
Expression in Aspergillus nidulans
Aspergillus nidulans has been a key model organism for studying the biosynthesis of this compound. mdpi.com Researchers successfully identified the BGC of this compound from the producing strain Neonectria sp. DH2 and heterologously expressed it in A. nidulans. mdpi.comnih.gov This work demonstrated that four specific genes, iliA, iliC, iliD, and another gene, are directly involved in the biosynthesis of this compound. mdpi.com
The core of the biosynthetic machinery is a polyketide-nonribosomal peptide synthetase (PKS-NRPS) encoded by iliA, which assembles the backbone of the molecule. mdpi.comresearchgate.net This is followed by the action of a cytochrome P450 enzyme, IliC, which converts a tetramic acid intermediate into a pyridone. mdpi.comresearchgate.net A crucial step in the formation of the characteristic decalin ring is catalyzed by a putative S-adenosyl-l-methionine (SAM)-dependent Diels-Alderase, encoded by iliD. mdpi.comnih.gov Interestingly, the heterologous expression in A. nidulans also led to the discovery of a new shunt product, ilicicolin J, which exhibits similar antifungal activities to this compound. mdpi.comresearchgate.net This finding highlights the potential of heterologous expression systems for generating novel analogues through biosynthetic pathway engineering. mdpi.com
Further studies have shown that the enzyme IccD, a Diels-Alderase, catalyzes an inverse-electron demand Diels-Alder (IEDDA) reaction to form 8-epi-ilicicolin H. ebi.ac.uk Another enzyme, the flavoenzyme IccE, is then required to epimerize 8-epi-ilicicolin H into the final product, this compound. ebi.ac.ukmdpi.com This epimerization step is crucial for the compound's antifungal activity. ebi.ac.uk
Expression in Aspergillus oryzae
Aspergillus oryzae has also been utilized as a successful heterologous host for producing this compound and its derivatives. mdpi.comnih.gov The trili BGC from Trichoderma reesei was expressed in A. oryzae, leading to the production of not only this compound but also several new compounds. mdpi.com
The co-expression of the PKS-NRPS gene (triliA) and a trans-enoyl reductase gene (triliB) in A. oryzae resulted in the formation of two novel acyl tetramic acids. mdpi.com The subsequent addition of the gene for a ring-expanding cytochrome P450 (triliC) produced a known pyridone intermediate of this compound, along with a new chain-truncated shunt metabolite. mdpi.com Finally, the introduction of the gene for the intramolecular Diels-Alderase (triliD) yielded a mixture of 8-epi-ilicicolin H and this compound. mdpi.com
These experiments in A. oryzae revealed unexpected shunt pathways, emphasizing the role of the fungal host's native metabolism in diversifying the products of a heterologously expressed BGC. mdpi.com For instance, in contrast to expression in A. nidulans where 8-epi-ilicicolin H is a stable product requiring the IccE epimerase for conversion, A. oryzae can produce this compound without this specific epimerase, suggesting the presence of a host-catalyzed or spontaneous reaction. mdpi.com
Genetic Activation of BGC in Native Hosts (e.g., Trichoderma reesei)
While heterologous expression has been invaluable, researchers have also explored the activation of silent BGCs in their native hosts. The this compound BGC in Trichoderma reesei is typically silent under standard laboratory conditions. biorxiv.orgresearchgate.net However, by overexpressing the BGC-specific transcription factor, TriliR, scientists were able to activate the cluster and achieve high-yield production of this compound. biorxiv.orgresearchgate.netproteomexchange.org
This approach offers several advantages. It avoids the complexities of transferring a large BGC into a different organism and can lead to the production of compounds that might not be formed in a heterologous host due to differences in precursor availability or enzymatic machinery. biorxiv.org Indeed, activating the trili cluster in T. reesei led to the discovery of a novel analogue, ilicicolin K. biorxiv.orgresearchgate.netproteomexchange.org This compound, which possesses an additional hydroxylation and an intramolecular etherification, also displays antifungal activity. biorxiv.orgproteomexchange.org
Interestingly, studies in the native T. reesei host revealed that the epimerase TriliE is necessary for the formation of this compound, a finding that contrasts with some heterologous expression experiments where its role was less clear. biorxiv.orgproteomexchange.org This highlights the importance of studying biosynthetic pathways in their native context to fully understand their regulation and the function of all associated enzymes.
Biosynthetic Shunt Products and Analogues
The exploration of this compound biosynthesis, both through heterologous expression and native host activation, has led to the identification of several shunt products and analogues. These compounds arise from the interception of biosynthetic intermediates by host enzymes or from alternative enzymatic reactions within the pathway.
One of the first significant shunt products identified was ilicicolin J , discovered during the heterologous expression of the Neonectria sp. DH2 BGC in A. nidulans. mdpi.comresearchgate.netmdpi.com Ilicicolin J shares a similar core structure with this compound and exhibits comparable antifungal activity. mdpi.comresearchgate.net
Expression of the T. reesei BGC in A. oryzae yielded a number of novel compounds. mdpi.com These include two new acyl tetramic acids produced by the combined action of TriliA and TriliB, and a chain-truncated pyridone , which is a new natural product. mdpi.com
The activation of the silent BGC in T. reesei led to the discovery of ilicicolin K . biorxiv.orgnih.gov This novel analogue has a structure similar to this compound but with an additional hydroxylation and an intramolecular ether bridge. biorxiv.orgproteomexchange.org Preliminary tests have shown that ilicicolin K possesses strong antifungal activity against Saccharomyces cerevisiae and moderate activity against the multidrug-resistant pathogen Candida auris. nih.gov
The formation of 8-epi-ilicicolin H is a key step in the biosynthesis of this compound. ebi.ac.ukmdpi.com In some expression systems, this diastereomer accumulates as a stable product, while in others it is efficiently converted to this compound. mdpi.com
Below is a table summarizing the key shunt products and analogues of this compound discussed:
| Compound Name | Producing System | Key Structural Features / Notes | Reference(s) |
| Ilicicolin J | Aspergillus nidulans expressing Neonectria sp. DH2 BGC | Shunt product with similar antifungal activity to this compound. | mdpi.comresearchgate.netmdpi.com |
| Acyl tetramic acids | Aspergillus oryzae expressing T. reesei TriliA and TriliB | Two novel intermediates in the biosynthetic pathway. | mdpi.com |
| Chain-truncated pyridone | Aspergillus oryzae expressing T. reesei TriliA, TriliB, and TriliC | A new natural product resulting from a shunt pathway. | mdpi.com |
| Ilicicolin K | Genetically engineered Trichoderma reesei | Novel analogue with an additional hydroxylation and an intramolecular ether bridge; shows antifungal activity. | biorxiv.orgproteomexchange.orgnih.gov |
| 8-epi-Ilicicolin H | Aspergillus nidulans, Aspergillus oryzae | A diastereomer and direct precursor to this compound. | ebi.ac.ukmdpi.com |
These findings underscore the plasticity of fungal biosynthetic pathways and the potential for generating novel bioactive compounds through genetic and metabolic engineering.
Molecular Mechanism of Action
Mitochondrial Targeting and Inhibition of Respiration
Ilicicolin H is a potent inhibitor of mitochondrial respiration. nih.govbioaustralis.com Its primary target is the inner mitochondrial membrane, where the electron transport chain complexes are located. tandfonline.comnih.gov The compound's effectiveness is particularly pronounced in media containing non-fermentable carbon sources like glycerol (B35011), which force the yeast to rely on respiratory metabolism. nih.gov Under these conditions, this compound can achieve 100% inhibition of whole-cell oxygen consumption in fungi such as Saccharomyces cerevisiae and Candida albicans at very low concentrations. nih.gov This demonstrates that the compound's primary mode of action is the disruption of the mitochondrial respiratory chain. tandfonline.comnih.gov
Specific Inhibition of Cytochrome bc1 Complex (Complex III)
The specific target of this compound within the mitochondrial respiratory chain is the Cytochrome bc1 complex, also known as Complex III. nih.govebi.ac.ukresearchgate.net This enzyme plays a crucial role in the electron transport chain by transferring electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane. ebi.ac.uknih.gov this compound potently inhibits the ubiquinol-cytochrome c reductase activity of this complex. nih.govebi.ac.uk
This compound binds to a specific site on the cytochrome b subunit of the bc1 complex known as the Qn or Qi site. nih.govebi.ac.ukmdpi.com This site is responsible for the reduction of ubiquinone. nih.gov The binding of this compound to the Qn site is stoichiometric, with one molecule of the inhibitor binding per Qn site. nih.govebi.ac.uk This binding event induces a blue shift in the absorption spectrum of the reduced form of cytochrome b (ferro-cytochrome b), which is a characteristic feature of its interaction at this site. nih.govebi.ac.uksemanticscholar.org While other inhibitors like antimycin also bind to the Qn site, the different spectral effects they produce suggest distinct modes of binding within this pocket. nih.govebi.ac.uk Modeling studies suggest that residues such as G37, L198, and Q22 within the Qi site are important for the interaction with this compound. researchgate.net
A key characteristic of Qn site inhibitors is their ability to promote the reduction of cytochrome b when an oxidant is introduced to the system. ebi.ac.uksemanticscholar.org In the presence of this compound, when cytochrome c1 is oxidized, it leads to the reduction of cytochrome b. researchgate.net This occurs because this compound blocks the re-oxidation of cytochrome b through the Qn site, causing electrons to accumulate in the b hemes. semanticscholar.orgresearchgate.net This phenomenon, known as oxidant-induced reduction, is a definitive indicator that this compound acts at the Qn site, similar to the well-characterized inhibitor antimycin. ebi.ac.ukresearchgate.net
Blockage of Cytochrome b Oxidation-Reduction
Differential Sensitivity across Organisms
A remarkable feature of this compound is its selective and high potency against fungal bc1 complexes compared to their mammalian counterparts. nih.govnih.govasm.org
This compound is a significantly more potent inhibitor of the fungal cytochrome bc1 complex than the mammalian version. nih.govnih.govasm.org For instance, the concentration of this compound required to inhibit the yeast bc1 complex by 50% (IC50) is in the low nanomolar range, whereas a much higher concentration is needed to achieve similar inhibition in the bovine complex. nih.govebi.ac.ukoup.com This selectivity is also evident when comparing the effect on NADH:cytochrome c oxidoreductase activity, where the enzyme from C. albicans is orders of magnitude more sensitive than the enzymes from rat or rhesus liver. nih.govamazonaws.com This high degree of selectivity, reported to be over 1000-fold, is a key attribute that makes this compound a promising antifungal agent. nih.govresearchgate.net The basis for this selectivity is thought to lie in differences in the amino acid sequences of the Qn binding site between fungal and mammalian cytochrome b. nih.govoup.com
Inhibitory Concentration (IC50) of this compound against Cytochrome bc1 Complex
| Organism | IC50 (nM) |
| Saccharomyces cerevisiae (yeast) | 3-5 nih.govebi.ac.uk |
| Bovine | 200-250 nih.govebi.ac.ukoup.com |
| Candida albicans (NADH:cytochrome c oxidoreductase) | 1.85 nih.gov |
| Rat Liver (NADH:cytochrome c oxidoreductase) | 3464 amazonaws.com |
| Rhesus Liver (NADH:cytochrome c oxidoreductase) | 1154 amazonaws.com |
Comparative Inhibition Profiles with Other Qn Site Inhibitors (e.g., Antimycin, Funiculosin)
This compound, Antimycin, and Funiculosin all function as inhibitors of the cytochrome bc1 complex by targeting the quinone reduction site, also known as the Qn site or center N. ebi.ac.uknih.gov Despite binding to the same general site, these inhibitors exhibit distinct patterns of inhibition and efficacy across different species, indicating different modes of binding. ebi.ac.uknih.govnih.govacs.org
Studies comparing the inhibitory effects on cytochrome bc1 complexes from yeast (Saccharomyces cerevisiae), bovine heart mitochondria, and the bacterium Paracoccus denitrificans reveal significant differences. ebi.ac.uknih.gov Antimycin is the most consistently potent inhibitor, binding tightly and stoichiometrically to the enzymes from all three species. ebi.ac.uknih.gov
In contrast, this compound's inhibitory power varies dramatically. It binds stoichiometrically to the yeast enzyme with high affinity but is approximately 100 times less effective against the bovine enzyme and shows almost no inhibitory activity against the P. denitrificans enzyme. ebi.ac.uknih.gov Funiculosin demonstrates yet another pattern, inhibiting the yeast and bovine enzymes with similar potency (IC50 of ~10 nM), while its inhibition of the bacterial enzyme is more than tenfold weaker. ebi.ac.uknih.gov
| Inhibitor | Target Organism/Enzyme | IC50 Value | Reference |
|---|---|---|---|
| This compound | Saccharomyces cerevisiae (Yeast) bc1 complex | 3–5 nM | ebi.ac.uknih.gov |
| This compound | Bovine bc1 complex | 200–250 nM | ebi.ac.uknih.gov |
| This compound | Paracoccus denitrificans bc1 complex | Essentially non-inhibitory | ebi.ac.uknih.gov |
| This compound | Candida albicans NADH:cytochrome c oxidoreductase | 0.8 ng/mL (~1.85 nM) | nih.gov |
| Antimycin | Yeast, Bovine, P. denitrificans bc1 complexes | Binds stoichiometrically | ebi.ac.uknih.gov |
| Funiculosin | Yeast bc1 complex | ~10 nM | ebi.ac.uknih.gov |
| Funiculosin | Bovine bc1 complex | ~10 nM | ebi.ac.uknih.gov |
| Funiculosin | Paracoccus denitrificans bc1 complex | >100 nM | ebi.ac.uknih.gov |
Impact on Cellular Respiration and Metabolism
This compound exerts its biological effects by directly targeting and inhibiting mitochondrial respiration. ebi.ac.ukgoogle.com Its primary site of action is Complex III of the electron transport chain, also known as the cytochrome bc1 complex. nih.govnih.gov This enzyme complex plays a critical role in cellular respiration by transferring electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane to generate an electrochemical gradient. ebi.ac.uknih.gov
Effects of Carbon Source on Inhibitory Activity
The inhibitory and antifungal activity of this compound is profoundly influenced by the metabolic state of the target organism, particularly the available carbon source. nih.govamazonaws.com Its potency is dramatically higher when fungi are grown in media containing a non-fermentable carbon source, which forces reliance on cellular respiration for energy. nih.govnih.gov
For example, against Saccharomyces cerevisiae and Candida albicans, the minimum inhibitory concentrations (MICs) of this compound are significantly lower in media containing glycerol (a non-fermentable substrate) compared to media with glucose (a fermentable substrate). nih.gov When grown on glucose, these yeast species can generate ATP through glycolysis and fermentation, bypassing the need for a fully functional respiratory chain. Consequently, they show considerable resistance to this compound. nih.govnih.gov However, when forced to grow on a non-fermentable source like glycerol, they become completely dependent on mitochondrial respiration, rendering them highly susceptible to the inhibitor. nih.govnih.gov In S. cerevisiae and C. albicans, this dependence on respiration leads to complete inhibition of whole-cell oxygen consumption at very low concentrations of this compound. nih.gov This demonstrates that the compound's efficacy is directly linked to the cell's reliance on the metabolic pathway it targets. nih.govamazonaws.com
| Organism | Carbon Source | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae MY 2141 | Glucose (fermentable) | >50 µg/mL | nih.gov |
| Saccharomyces cerevisiae MY 2141 | Glycerol (non-fermentable) | 0.012 µg/mL | nih.gov |
| Candida albicans MY 1055 | Glucose (fermentable) | >50 µg/mL | nih.gov |
| Candida albicans MY 1055 | Glycerol (non-fermentable) | 0.025 µg/mL | nih.gov |
Structure Activity Relationship Sar Studies and Analogues
Identification of Critical Structural Moieties for Biological Activity
Ilicicolin H is a tetracyclic antifungal agent composed of a decalin moiety and a phenyl-pyridone unit. researchgate.net Its unique structure, featuring a 4-hydroxy-2-pyridone alkaloid with a decalin system, is fundamental to its biological function. mdpi.comnih.gov
Research consistently indicates that the β-keto group within the this compound structure is indispensable for its antifungal capabilities. researchgate.netnih.govebi.ac.uk Modification of this functional group leads to a significant loss of activity, highlighting its role as a critical component of the molecule's pharmacophore. researchgate.netnih.gov The antifungal activity of related compounds, such as Ilicicolin K, is retained because this β-diketone group remains unaltered. biorxiv.org
The decalin moiety, a lipophilic and hydrophobic ring system, is a defining feature of this compound and is crucial for its activity. researchgate.netmdpi.comrsc.org This part of the molecule is believed to be constructed via an intramolecular Diels-Alder reaction, a common strategy in the biosynthesis of complex natural products like lovastatin (B1675250). mdpi.comnih.govrsc.org The decalin skeleton can be highly functionalized, and modifications to it can significantly impact biological function. rsc.org For instance, biotransformation studies have shown that selective oxidation of the methyl group on the decalin ring provides new functional groups for further chemical modification, although the resulting products often show poorer activity than the parent compound. researchgate.net This suggests that the specific substitution pattern and hydrophobicity of the decalin moiety contribute significantly to the antifungal potency of this compound.
Role of 2-Pyridone Motif
Stereochemical Influence on Biological Activity
The specific three-dimensional arrangement of atoms in this compound has a profound effect on its biological function.
The critical role of stereochemistry is starkly illustrated by studies on 8-epi-Ilicicolin H, a stereoisomer of this compound. mdpi.comnih.gov This epimer, which has an opposite stereoconfiguration at the C8-position, exhibits a drastic reduction in antifungal potency. mdpi.comnih.gov Research shows that the antifungal activity of 8-epi-Ilicicolin H is approximately 100-fold less potent than that of this compound. nih.gov In the biosynthetic pathway, an epimerase, IccE, is responsible for converting 8-epi-Ilicicolin H into the much more active this compound, a step described as critical for the compound's observed antifungal activity. nih.govebi.ac.uk
Table 1: Antifungal Activity of this compound vs. 8-epi-Ilicicolin H
| Compound | Minimum Inhibitory Concentration (MIC) against Candida albicans SC5314 |
| This compound | 0.4 µg/mL nih.gov |
| 8-epi-Ilicicolin H | 40 µg/mL nih.gov |
Strategies for Derivatization and Analog Generation
Despite its potent in-vitro activity, the efficacy of this compound in vivo has been hampered by issues such as high plasma protein binding. researchgate.netmdpi.combiorxiv.orgnih.gov This has prompted extensive research into creating derivatives and analogues to improve its pharmacological profile.
Initial efforts by Merck Research Laboratories involving chemical and enzymatic derivatization met with limited success. researchgate.netmdpi.comnih.gov However, several other strategies have yielded promising results:
Biotransformation : The use of microorganisms like Actinoplanes sp. and Streptomyces sp. for biotransformation led to the creation of eight new oxidized products. rsc.org The primary modification was the selective oxidation of the C-19 methyl group on the decalin ring, which introduced new functional groups for further chemical optimization. researchgate.net
Chemical Modification : Structure-activity relationship studies on semisynthetic derivatives have been described. ebi.ac.uknih.gov The creation of basic 4'-esters and moderately polar N- and O-alkyl derivatives successfully retained antifungal activity. nih.gov Specifically, the analogues 4',19-diacetate and 19-cyclopropyl acetate (B1210297) not only retained antifungal and enzyme activity but also showed a more than 20-fold improvement in plasma protein binding. nih.govnih.gov
Heterologous Expression and Biosynthetic Engineering : A significant breakthrough has been the heterologous expression of the this compound biosynthetic gene cluster in host organisms like Aspergillus nidulans. mdpi.comnih.gov This strategy has not only elucidated the biosynthetic pathway but has also led to the production of new analogues. mdpi.comnih.gov One such analogue, Ilicicolin J, lacks the C8-stereocenter but surprisingly displays comparable antifungal activity to this compound. mdpi.comnih.gov This finding suggests that future SAR studies could focus on the simpler Ilicicolin J scaffold. mdpi.comnih.gov Another novel compound, Ilicicolin K, was discovered through genetic activation of the biosynthetic pathway and also showed strong antifungal activity. biorxiv.org
Table 2: Key Analogues of this compound and Their Properties
| Compound | Method of Generation | Key Structural Change | Noteworthy Property |
| Ilicicolin J | Heterologous expression mdpi.comnih.gov | Elimination of C8-stereochemistry mdpi.comnih.gov | Comparable antifungal activity to this compound. mdpi.comnih.gov |
| Ilicicolin K | Genetic pathway activation biorxiv.org | Additional hydroxylation and intramolecular etherification. biorxiv.org | Similar minimum inhibitory concentration as this compound. biorxiv.org |
| 4',19-Diacetate | Chemical modification nih.gov | Acetylation at 4' and 19 positions. | Retained antifungal activity with >20-fold improved plasma protein binding. nih.gov |
| 19-Cyclopropyl Acetate | Chemical modification nih.gov | Addition of cyclopropyl (B3062369) acetate at the 19-position. | Retained antifungal activity with >20-fold improved plasma protein binding. nih.gov |
Chemical Modification of Core Structure
Initial medicinal chemistry efforts have underscored the critical role of specific functional groups within the this compound molecule for its antifungal activity. nih.gov
Further derivatization efforts were carried out on hydroxylated analogues produced via biotransformation. researchgate.netebi.ac.uk The creation of basic 4'-esters and moderately polar N- and O-alkyl derivatives successfully retained both antifungal and cytochrome bc1 reductase inhibitory activities. researchgate.netebi.ac.uk Notably, the synthesis of 4',19-diacetate and 19-cyclopropyl acetate from the 19-hydroxy derivative resulted in analogues that not only retained antifungal activity and selectivity but also demonstrated a significant, over 20-fold improvement in plasma protein binding. researchgate.net
Biotransformation and Enzymatic Derivatization
Biotransformation has been employed as a key strategy to introduce functional groups at previously unactivated carbon positions on the this compound scaffold, providing new avenues for chemical modification. researchgate.net This approach utilizes microorganisms to carry out specific oxidative reactions on the tetracyclic core, which consists of a lipophilic decalin moiety and a phenyl-pyridone unit. researchgate.net
The biotransformation of this compound has been shown to yield multiple oxidized products. researchgate.net The predominant product resulting from this process is the C-19 hydroxy methyl analogue, formed by the selective oxidation of the C-19 methyl group on the decalin ring. researchgate.net While these hydroxylated derivatives generally exhibit poorer antifungal activity than the parent this compound, their true value lies in the new functional groups they present for subsequent chemical modifications and optimization efforts. researchgate.net Although numerous attempts at chemical and enzymatic derivatization have been made, many have met with limited success, highlighting the challenges in improving upon the natural product's potency. nih.gov
Characterization of Ilicicolin Analogues
The exploration of this compound's biosynthetic pathway and its modification has led to the isolation and characterization of several novel analogues, each with unique structural features and activities.
Ilicicolin J: Structure and Comparable Activity
Ilicicolin J was discovered as a shunt product during the heterologous expression of the this compound biosynthetic gene cluster in Aspergillus nidulans. nih.govmdpi.com Structural analysis via NMR revealed that Ilicicolin J is highly similar to this compound but with a key difference: the absence of the methine groups at the C-8 and C-9 positions. mdpi.com These are replaced by two olefinic carbons, creating an additional double bond adjacent to the keto carbonyl (C-7). mdpi.com This structural change results in the elimination of the C8-position stereochemistry, which was previously thought to be crucial for bioactivity, as the 8-epi-ilicicolin H isomer shows a 100-fold reduction in activity. mdpi.com
Despite this significant structural alteration, Ilicicolin J displays antifungal activity that is comparable to that of this compound. nih.govmdpi.com This discovery indicates that future SAR studies could potentially be based on the simpler, more synthetically accessible structure of Ilicicolin J. mdpi.com
Ilicicolin K: Novel Analog Discovery and Structural Elucidation
Ilicicolin K is a novel analogue discovered through the genetic activation of a silent biosynthetic gene cluster in the fungus Trichoderma reesei. researchgate.netbiorxiv.orgresearchgate.net Metabolomic profiling of an engineered strain overexpressing the transcription factor TriliR revealed the high-yield production of this new compound alongside this compound. researchgate.netresearchgate.net
Structural elucidation by NMR confirmed that Ilicicolin K possesses a unique structure that differentiates it from this compound. researchgate.netbiorxiv.org It features two key modifications:
An additional hydroxylation on the tyrosine-derived phenol (B47542) ring. researchgate.netnih.gov
A novel intramolecular ether bridge formed between the hydroxyl group on the pyridone ring and the tyrosine moiety. researchgate.netnih.gov
Initial bioactivity tests have shown that Ilicicolin K exhibits strong antifungal activity against Saccharomyces cerevisiae and moderate activity against the emerging multidrug-resistant pathogen Candida auris. researchgate.netnih.gov The discovery of Ilicicolin K highlights the power of genetic engineering to unlock novel chemical diversity within natural product families. researchgate.net
| Compound | Key Structural Features | Relative Antifungal Activity | Source of Discovery |
|---|---|---|---|
| This compound | Parent compound; β-diketone; C8-stereochemistry | Potent (Baseline) | Natural Isolate (Cylindrocladium ilicicola) |
| Ilicicolin J | Lacks C8/C9 methines; additional C=C double bond | Comparable to this compound mdpi.com | Heterologous Expression Shunt Product nih.gov |
| Ilicicolin K | Additional hydroxylation; intramolecular ether bridge researchgate.netnih.gov | Strong; similar MIC to this compound biorxiv.org | Genetic Cluster Activation (T. reesei) researchgate.net |
Hydroxyl-Ilicicolin H and Ilicicolin I
Hydroxyl-Ilicicolin H, also referred to as the 19-hydroxy derivative, is the primary product formed during the biotransformation of this compound. researchgate.net This analogue is the result of the selective oxidation of the C-19 methyl group. researchgate.net While it shows poorer antifungal activity compared to the parent compound, its significance lies in its role as a key intermediate. researchgate.net The introduction of the hydroxyl group provides a reactive handle for further semi-synthetic modifications, leading to derivatives like 4',19-diacetate and 19-cyclopropyl acetate, which have improved pharmacokinetic properties. researchgate.netebi.ac.uk
Information regarding a specific analogue named "Ilicicolin I" was not available in the reviewed scientific literature.
Advanced Research Methodologies and Analytical Techniques
Spectroscopic and Spectrometric Analysis
Spectroscopic and spectrometric methods form the cornerstone of chemical analysis for Ilicicolin H, providing detailed insights into its atomic composition, molecular structure, and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural determination of this compound. One-dimensional (1D) NMR techniques, such as ¹H-NMR and ¹³C-NMR, provide fundamental information about the hydrogen and carbon frameworks of the molecule.
¹H-NMR spectra reveal the chemical environment of each proton, including their number, type, and proximity to one another through spin-spin coupling. ¹³C-NMR spectra provide analogous information for the carbon atoms, identifying the number of distinct carbon environments and their chemical nature (e.g., carbonyl, olefinic, aliphatic). For instance, a noticeable change in the carbon chemical shift of the keto carbonyl group from 209.0 ppm in this compound to 195.7 ppm in a derivative helped identify structural modifications. mdpi.com
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms. researchgate.netscribd.com These techniques allow researchers to piece together the complex polyketide structure of this compound by correlating proton and carbon signals, ultimately confirming its complete structural assignment. mdpi.comuni-hannover.de The gross structure of related new compounds, like ilicicolin J, has also been established using 2D NMR data. mdpi.com
Table 1: Representative NMR Data for this compound
| Nucleus | Solvent | Frequency | Reference |
|---|---|---|---|
| ¹H-NMR | DMSO-d₆ | 400 MHz | mdpi.comresearchgate.net |
| ¹³C-NMR | DMSO-d₆ | 100 MHz | mdpi.comresearchgate.net |
| ¹H-NMR | Acetonitrile-d₃ | Not Specified | mdpi.com |
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a critical tool for accurately determining the elemental composition and molecular weight of this compound and its analogues. nih.govnih.gov This soft ionization technique allows for the analysis of large biomolecules without significant fragmentation. libretexts.org In the study of this compound, HR-ESIMS provides high-precision mass measurements, which are used to calculate the exact molecular formula. For example, in the analysis of a related compound produced by transformed A. oryzae, HRMS analysis confirmed a molecular formula of C₂₃H₂₈NO₆ based on the observed [M+H]⁺ ion at m/z 414.1917. uni-hannover.de This level of accuracy is essential for distinguishing between compounds with similar nominal masses and for confirming the identity of newly discovered derivatives.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for the separation, purification, and quantification of this compound from crude fungal extracts. shimadzu.comwikipedia.orginfitek.com The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. wikipedia.org In the context of this compound research, analytical HPLC is used to assess the purity of isolated samples and to quantify production yields in fermentation broths. mdpi.com Preparative HPLC is employed to isolate this compound in sufficient quantities for structural elucidation and bioactivity testing. mdpi.com
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful platform for the comprehensive analysis of complex mixtures, such as fungal metabolomes. uni-hannover.de Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Diode-Array Detection (DAD) and Quadrupole Time-of-Flight (QTOF) Mass Spectrometry (UHPLC-DAD-QTOF-MS) offers high resolution, sensitivity, and mass accuracy for metabolite profiling. nih.govresearchgate.netfrontiersin.orgfrontiersin.org This advanced technique is instrumental in discovering new members of the ilicicolin family. biorxiv.org For instance, a metabolomic molecular networking approach using this technology led to the discovery of ilicicolin K in genetically engineered Trichoderma reesei. biorxiv.org The method allows for the tentative identification of compounds based on their retention time, UV-Vis spectra (from DAD), and accurate mass measurements with subsequent MS/MS fragmentation analysis (from QTOF-MS). researchgate.netfrontiersin.org
High-Performance Liquid Chromatography (HPLC)
Molecular and Cellular Biology Techniques
To understand the biological production of this compound, researchers employ various molecular and cellular biology methods to study the genes and enzymes involved in its biosynthetic pathway.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive technique used to measure the expression levels of specific genes. biorxiv.org In the study of this compound, RT-qPCR is used to confirm the activation of its biosynthetic gene cluster (BGC). biorxiv.orgnih.gov By genetically engineering a fungal host, such as over-expressing a key transcription factor, researchers can switch on the otherwise silent BGC. biorxiv.orgresearchgate.net RT-qPCR then serves to quantify the messenger RNA (mRNA) transcripts of the biosynthetic genes (e.g., triliA, TriliR), providing direct evidence that the gene cluster has been successfully activated and is being transcribed, which correlates with the production of this compound and its derivatives. biorxiv.orgresearchgate.net
Proteomic and Metabolomic Analyses
The investigation into this compound production in the fungus Trichoderma reesei has been significantly advanced through the use of proteomic and metabolomic analyses. biorxiv.orgresearchgate.netproteomexchange.orgnih.govresearchgate.net These techniques were instrumental in confirming the activation of the this compound biosynthetic gene cluster (BGC), which is typically silent under standard laboratory conditions. biorxiv.orgresearchgate.netproteomexchange.orgnih.govresearchgate.net
Proteomic analysis confirmed the successful overexpression of the transcription factor TriliR, leading to the significant upregulation of all five enzymes (TriliA–E) involved in the this compound biosynthetic pathway. biorxiv.orgresearchgate.net This was a crucial step in verifying that the genetic modifications translated to the protein level, enabling the production of the compound. researchgate.net
Metabolomic profiling further substantiated these findings by revealing the high-yield production of this compound in the genetically engineered T. reesei strain. biorxiv.orgresearchgate.netproteomexchange.orgnih.govresearchgate.net Targeted metabolomics analysis showed that the wildtype strain does not produce detectable levels of this compound, confirming the silence of the BGC under normal conditions. biorxiv.orgresearchgate.net Upon overexpression of TriliR, a significant increase in this compound production was observed, with the majority of the product found within the mycelium. researchgate.net
Genetic Manipulation (Overexpression, Gene Deletion) in Fungal Systems
Genetic manipulation has been a cornerstone in elucidating the biosynthetic pathway of this compound. biorxiv.orgresearchgate.netproteomexchange.orgbiorxiv.orgresearchgate.net Researchers have successfully activated the silent this compound BGC in Trichoderma reesei by overexpressing its specific transcription factor, TriliR. biorxiv.orgresearchgate.netproteomexchange.orgnih.govresearchgate.netresearchgate.net This was achieved by placing TriliR under the control of the constitutive tef1 promoter. biorxiv.orgresearchgate.net
To further understand the function of individual genes within the cluster, gene deletion experiments were performed. biorxiv.orgresearchgate.netproteomexchange.orgbiorxiv.orgresearchgate.net The deletion of triliA, which encodes the core polyketide synthase, resulted in the complete cessation of this compound production, confirming its essential role in initiating the biosynthetic process. biorxiv.orgresearchgate.netbiorxiv.org
Furthermore, the deletion of the epimerase-encoding gene, triliE, demonstrated its necessity for the formation of this compound in the native T. reesei host. biorxiv.orgproteomexchange.orgbiorxiv.org This finding was in contrast to some previous heterologous expression experiments, highlighting the importance of studying biosynthetic pathways in their native producers. biorxiv.orgbiorxiv.org These genetic manipulation techniques have not only clarified the roles of specific genes but have also paved the way for high-yield production of this compound and the discovery of novel analogs. biorxiv.orgresearchgate.netproteomexchange.orgnih.govresearchgate.net
In vitro Antifungal Susceptibility Testing (MIC, IC50)
The antifungal activity of this compound has been extensively characterized through in vitro susceptibility testing, primarily determining its Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values against a range of fungal pathogens. biorxiv.orgnih.govebi.ac.ukresearchgate.net this compound demonstrates potent, broad-spectrum antifungal activity, with MIC values often in the sub-μg/mL range against various species of Candida, Aspergillus fumigatus, and Cryptococcus. nih.govebi.ac.ukresearchgate.netresearchgate.net
The compound is a powerful inhibitor of the mitochondrial cytochrome bc1 reductase, with IC50 values for this enzyme reported to be between 2 and 3 ng/mL. biorxiv.orgnih.govebi.ac.ukresearchgate.netresearchgate.net Notably, it exhibits over 1000-fold selectivity for the fungal enzyme compared to the rat liver equivalent. nih.govebi.ac.ukresearchgate.net
The antifungal potency of this compound is influenced by the carbon source in the growth medium. nih.gov For instance, against Saccharomyces cerevisiae and Candida albicans, MICs were significantly lower in media containing non-fermentable carbon sources like glycerol (B35011), compared to glucose-based media. nih.gov This is attributed to its inhibitory effect on respiration. nih.gov
| Fungal Species | MIC (μg/mL) | Reference |
|---|---|---|
| Candida spp. | 0.01 - 5.0 | nih.gov |
| Candida albicans | 0.04 - 0.31 | nih.gov |
| Aspergillus fumigatus | 0.08 | nih.gov |
| Cryptococcus spp. | 0.1 - 1.56 | nih.gov |
| Target/Organism | IC50 | Reference |
|---|---|---|
| C. albicans NADH:cytochrome c oxidoreductase | 0.8 ng/mL | nih.gov |
| S. cerevisiae NADH:cytochrome c oxidoreductase | 1.0 ng/mL | nih.gov |
| Mitochondrial cytochrome bc1 reductase | 2-3 ng/mL | ebi.ac.ukresearchgate.net |
| Yeast ubiquinol-cytochrome c reductase | 3-5 nM | ebi.ac.ukresearchgate.net |
Molecular Networking for Novel Compound Discovery
Molecular networking has emerged as a powerful tool in the study of this compound, enabling the discovery of novel, related compounds. biorxiv.orgresearchgate.net This metabolomics approach, which visualizes the chemical space of a sample based on mass spectrometry data, was employed in the analysis of genetically engineered Trichoderma reesei strains. biorxiv.org
By using ion-identity molecular networking, researchers were able to identify not only this compound and its known precursors but also a new member of the ilicicolin family, which they named ilicicolin K. biorxiv.orgbiorxiv.orgresearchgate.net This novel compound was produced in significant amounts by the engineered fungus. biorxiv.orgproteomexchange.orgbiorxiv.org The molecular network connected features corresponding to this compound, its intermediates, and the newly discovered ilicicolin K, revealing their structural relationships. biorxiv.orgresearchgate.net This technique proved to be highly effective in navigating the complex metabolic profile of the fungus and uncovering previously uncharacterized natural products. biorxiv.orgproteomexchange.orgbiorxiv.org
Homology Modeling for Target Binding Prediction
To understand the structural basis of this compound's potent and selective antifungal activity, homology modeling has been utilized to predict its binding to the target enzyme, the cytochrome bc1 complex. nih.gov In the absence of a crystal structure of this compound bound to the Candida albicans cytochrome bc1, researchers constructed a homology model based on the known crystal structure of the Saccharomyces cerevisiae enzyme. nih.gov
This computational approach provided valuable insights into the structure-activity relationship (SAR) and the fungal specificity of this compound. nih.gov The model suggested that the binding mode of this compound has both similarities and differences compared to other inhibitors like antimycin. nih.gov For example, the model predicted that the phenolic group of this compound forms a crucial hydrogen bond with the N31 side chain of the enzyme, which is likely responsible for its binding specificity. nih.gov Such models are instrumental in guiding future medicinal chemistry efforts to design more effective antifungal agents based on the this compound scaffold. nih.gov
Broader Academic and Research Implications
Contribution to Natural Product Chemistry and Discovery
First isolated from the fungus Cylindrocladium ilicicola in 1971, Ilicicolin H is a tetracyclic polyketide featuring a distinctive 2-pyridone ring fused to a decalin system. nih.govbiorxiv.org Its discovery and structural elucidation have contributed significantly to the field of natural product chemistry. The molecule's complex architecture, arising from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway, presents a fascinating case study in biosynthesis. nih.govmdpi.com The intricate stereochemistry and the presence of both a hydrophilic pyridone core and a lipophilic decalin moiety have made it a challenging and appealing target for synthetic chemists and a subject of biotransformation studies aimed at creating new analogs. nih.govresearchgate.net The exploration of this compound and its derivatives has expanded the known chemical space of fungal metabolites and continues to inspire the discovery of new, structurally related compounds. mdpi.comnih.gov
Insights into Fungal Secondary Metabolism and Biosynthetic Diversity
The study of this compound has provided profound insights into the secondary metabolism of fungi. osti.gov Its biosynthesis involves a sophisticated enzymatic assembly line, including a PKS-NRPS hybrid enzyme, a cytochrome P450 for ring expansion, and a rare enzymatic intramolecular Diels-Alder reaction to form the characteristic decalin core. mdpi.comnih.govmdpi.com The identification and characterization of the ilicicolin biosynthetic gene cluster (BGC) in various fungi, such as Neonectria sp., Penicillium variabile, and Trichoderma reesei, have been instrumental in understanding how fungi produce such complex molecules. biorxiv.orgmdpi.commdpi.com
Heterologous expression of these BGCs in model organisms like Aspergillus nidulans has not only confirmed the function of the involved genes but has also led to the production of novel analogs, such as Ilicicolin J. mdpi.commdpi.comresearchgate.net This highlights the incredible biosynthetic diversity and plasticity within fungal species. studiesinmycology.org The fact that the ilicicolin BGC is present but silent in some fungi under standard laboratory conditions, as seen in T. reesei, suggests that many more bioactive compounds are yet to be discovered by activating these dormant pathways. biorxiv.orgmdpi.comnih.gov These studies underscore the vast and largely untapped reservoir of chemical diversity encoded within fungal genomes. osti.gov
This compound as a Biochemical Probe for Mitochondrial Biology Research
This compound's potent and specific mechanism of action makes it a valuable biochemical probe for studying mitochondrial biology. It functions as a powerful inhibitor of the mitochondrial electron transport chain by targeting the cytochrome bc1 complex (Complex III). google.comresearchgate.net Specifically, it binds to the Qn (quinone reduction) site of the complex, a different binding pocket than many other known Complex III inhibitors. plos.orgscispace.com This unique binding site provides researchers with a tool to dissect the intricate workings of the bc1 complex.
A crucial characteristic of this compound is its remarkable selectivity; it inhibits the fungal cytochrome bc1 complex at concentrations over 1000-fold lower than those required to inhibit the mammalian equivalent. nih.govresearchgate.netnih.gov This high degree of selectivity allows for the targeted study of fungal mitochondrial respiration without significantly affecting host mitochondrial function in experimental models. As such, this compound serves as a specific chemical tool for investigating the structure-function relationships of the cytochrome bc1 complex and exploring the consequences of its inhibition in various biological systems. nih.govmdpi.comadvancechemjournal.comnih.gov
Agricultural Applications and Fungicide Development Research
The potent antifungal properties of this compound have positioned it as a compound of interest for agricultural applications. google.com Its natural origin suggests it may be more readily biodegradable in the environment compared to some synthetic fungicides. google.com
Activity against Plant Pathogenic Fungi
Research has demonstrated that this compound is effective against a range of fungi that cause diseases in crops. google.com Its activity spectrum includes significant plant pathogens such as Botryotinia fuckeliana (gray mold), Zymoseptoria tritici (septoria tritici blotch of wheat), and various species of Puccinia (rusts). google.com This broad-spectrum activity makes it a promising candidate for the development of new bio-based fungicides to protect a variety of agricultural products. google.com
Fungi Susceptible to this compound
| Pathogen | Associated Disease |
|---|---|
| Botryotinia fuckeliana | Gray Mold |
| Glomerella lagenarium | Anthracnose |
| Mycosphaerella arachidis | Early Leaf Spot of Peanut |
| Zymoseptoria tritici | Septoria Tritici Blotch of Wheat |
| Gaeumannomyces graminis | Take-all Disease of Cereals |
| Monographella nivalis | Pink Snow Mold |
| Thanatephorus cucumeris | Rhizoctonia Root Rot |
| Sclerotinia sclerotiorum | White Mold |
Potential for Resistance Management Strategies in Agriculture
A critical challenge in modern agriculture is the development of resistance in pest populations to existing chemical treatments. nih.govtbpsci.complantwiseplusknowledgebank.org this compound's unique mode of action, inhibiting the Qn site of the mitochondrial cytochrome bc1 complex, differs from that of many commercial fungicides. google.comnih.gov This distinct mechanism means that it could be effective against fungal strains that have already developed resistance to other fungicide classes, such as the widely used QoI (Quinone outside Inhibitor) fungicides that target a different site on the same complex. nih.gov Incorporating fungicides with novel modes of action like this compound into integrated pest management (IPM) programs can be a key strategy to delay or overcome the evolution of resistance. nih.govplantwiseplusknowledgebank.orgchemrj.org By rotating or combining fungicides with different targets, the selection pressure on the pathogen population is diversified, making it more difficult for resistance to emerge. google.complantwiseplusknowledgebank.org
Comparative Analysis with Other 2-Pyridone Alkaloids and Decalin-Containing Natural Products
This compound belongs to a broader class of natural products characterized by a 4-hydroxy-2-pyridone alkaloid core. acgpubs.orguzh.ch This family includes compounds like tenellin (B611285), the aspyridones, and fischerin, which exhibit a wide range of biological activities. nih.govnih.gov While they share the pyridone scaffold, the structural diversity arises from the different substituents attached to this core. This compound is distinguished by its large, complex decalin moiety, which is formed through an intramolecular Diels-Alder reaction during its biosynthesis. nih.govresearchgate.net
The decalin ring system itself is a common structural motif found in numerous other fungal natural products, including the cholesterol-lowering drug lovastatin (B1675250) and the phytotoxin solanapyrone. nih.gov However, the fusion of this polyketide-derived decalin with a 2-pyridone ring derived from an amino acid is a hallmark of this compound and its close relatives. mdpi.commdpi.com This unique combination of two distinct biosynthetic pathways results in a molecule with a specific three-dimensional structure that is critical for its selective inhibition of the fungal cytochrome bc1 complex. nih.gov Comparative studies of these related natural products help to elucidate structure-activity relationships and provide a deeper understanding of how nature generates chemical complexity and biological function. acgpubs.orgmdpi.com
Q & A
Q. What experimental methodologies are recommended for assessing the antifungal activity of Ilicicolin H in vitro and in vivo?
To evaluate antifungal efficacy, researchers should:
- In vitro : Perform minimum inhibitory concentration (MIC) assays against fungal strains (e.g., Candida albicans, Aspergillus fumigatus) using standardized protocols like CLSI M27/M38 guidelines. Include controls for cytochrome Bc1 complex inhibition, as this compound targets this pathway .
- In vivo : Use murine models of systemic candidiasis or cryptococcal meningitis. Monitor fungal burden in organs (e.g., kidneys, brain) and compare survival rates between treated and untreated groups. Note that high plasma protein binding may reduce bioavailability, necessitating pharmacokinetic adjustments .
Q. How can researchers validate the structural identity of this compound and its analogs?
- Employ high-resolution mass spectrometry (HRMS) and multidimensional NMR (1H, 13C, COSY, HMBC) to confirm molecular formulas and assign stereochemistry. Cross-reference data with published spectra (e.g., Ilicicolin A/B analogs in ) .
- For novel derivatives, perform X-ray crystallography to resolve conformational features like the β-keto group’s internal hydrogen bonding, critical for antifungal activity .
Q. What are the key structural features of this compound that influence its antifungal activity?
The β-keto group and pyridinone core are essential for binding to the cytochrome Bc1 complex. Modifications to these regions (e.g., esterification of the β-keto group) abolish activity. The chlorinated aromatic moiety enhances target affinity, while stereochemical configuration determines potency .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Investigate plasma protein binding using equilibrium dialysis or ultrafiltration, as high binding may explain reduced in vivo efficacy despite potent in vitro activity .
- Optimize formulations (e.g., lipid-based carriers) to improve bioavailability. Conduct comparative studies with protein-binding-deficient analogs .
Q. What strategies are effective for engineering this compound biosynthesis in heterologous fungal hosts?
- Activate silent biosynthetic gene clusters (BGCs) via transcription factor overexpression (e.g., TriliR in Trichoderma reesei). Validate BGC activation using RT-qPCR and metabolomics .
- Use gene knockout (e.g., triliA deletion) to block competing pathways and redirect metabolic flux toward novel derivatives like Ilicicolin K. Characterize products via molecular networking and NMR .
Q. How can researchers systematically analyze structure-activity relationships (SAR) for this compound derivatives?
- Synthesize analogs with targeted modifications (e.g., hydroxylation, etherification) and test against cytochrome Bc1 complex mutants (e.g., G37 mutants with steric clashes). Corrogate activity shifts with structural data .
- Apply molecular dynamics simulations to predict binding affinities, focusing on hydrogen-bonding interactions with residues like D229 .
Q. What experimental designs are critical for replicating this compound’s antifungal activity across laboratories?
Q. How can metabolomics and proteomics elucidate this compound’s biosynthetic pathway?
- Perform untargeted metabolomics on BGC-activated strains to identify intermediates (e.g., pre-ilicicolin precursors). Use GNPS molecular networking for dereplication .
- Conduct LC-MS/MS proteomics to profile enzyme expression (e.g., cytochrome P450s, dehydrogenases) during this compound production .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing antifungal assay data?
- Use nonlinear regression (e.g., log-dose response curves) to calculate IC50/MIC values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for group comparisons .
- For in vivo studies, employ Kaplan-Meier survival analysis and Cox proportional hazards models .
Q. How should researchers address ethical and reproducibility concerns in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
